![molecular formula C26H23ClN2O3 B11071784 1-[(4-chlorophenyl)carbonyl]-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide](/img/structure/B11071784.png)
1-[(4-chlorophenyl)carbonyl]-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an ethylphenyl group, and an indole core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the indole core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the indole core reacts with an ethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The indole core is known to bind to various biological targets, and the presence of the chlorobenzoyl and ethylphenyl groups may enhance its binding affinity and specificity. The methoxy group could also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-2-methyl-1H-indole-3-carboxamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-1H-indole-3-carboxamide: This compound lacks the methyl group on the indole core, which may influence its binding affinity and specificity.
1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which may alter its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C26H23ClN2O3 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-(3-ethylphenyl)-5-methoxy-2-methylindole-3-carboxamide |
InChI |
InChI=1S/C26H23ClN2O3/c1-4-17-6-5-7-20(14-17)28-25(30)24-16(2)29(23-13-12-21(32-3)15-22(23)24)26(31)18-8-10-19(27)11-9-18/h5-15H,4H2,1-3H3,(H,28,30) |
InChI Key |
UWQKUUAWOXJHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



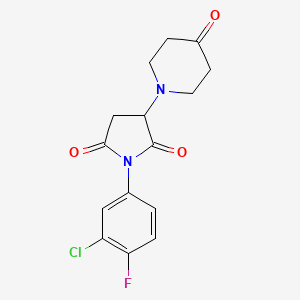
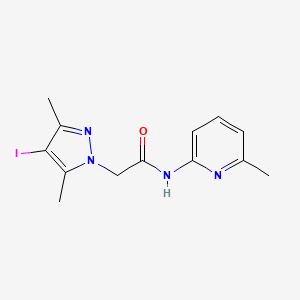
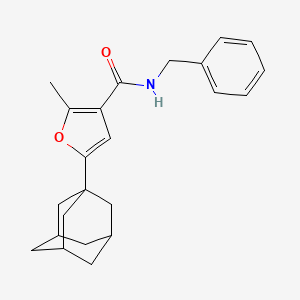
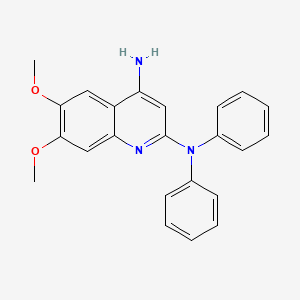
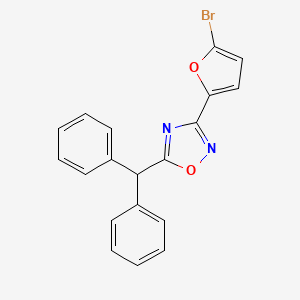
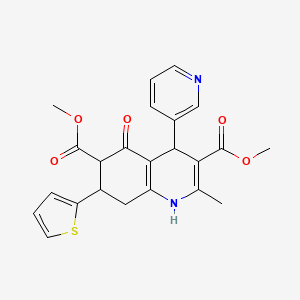
![2-(dimethoxymethyl)-2-methyl-3-[2-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11071750.png)

![2-{1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11071765.png)
![4-Tert-butylcyclohexyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B11071767.png)
![3-(2-Hydroxy-3-methoxyphenyl)-1,5-dimethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11071770.png)
![diethyl 1,1'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]bis[5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate]](/img/structure/B11071777.png)
![methyl 4-{[4-(1H-pyrrol-1-yl)benzyl]carbamoyl}benzoate](/img/structure/B11071782.png)
